Cas no 1255147-25-1 (Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate)

エチル(2-イミノ-1,3-チアゾール-3(2H)-イル)アセチルカルバメートは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、チアゾール環とカルバメート基を有し、高い反応性と多様な修飾可能性を備えています。特に医薬品や農薬の開発において、活性成分の前駆体としての応用が期待されます。本化合物は安定性に優れ、精密な合成反応に適している点が特徴です。また、官能基の導入や変換が容易なため、多様な誘導体の合成が可能です。実験室規模から工業的生産まで、幅広い用途に対応できる汎用性の高さも利点です。

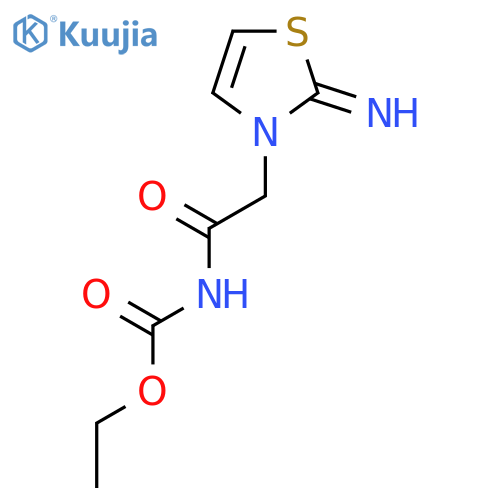

1255147-25-1 structure

商品名:Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate

CAS番号:1255147-25-1

MF:C8H11N3O3S

メガワット:229.256240129471

MDL:MFCD18064589

CID:4691409

Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate 化学的及び物理的性質

名前と識別子

-

- ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate

- Ethyl (2-(2-iminothiazol-3(2H)-yl)acetyl)carbamate

- T4215

- ethyl N-[2-(2-imino-1,3-thiazol-3-yl)acetyl]carbamate

- Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]-carbamate

- carbamic acid, [(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester

- ethyl N-[2-(2-imino-2,3-dihydro-1,3-thiazol-3-yl)acetyl]carbamate

- Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate

-

- MDL: MFCD18064589

- インチ: 1S/C8H11N3O3S/c1-2-14-8(13)10-6(12)5-11-3-4-15-7(11)9/h3-4,9H,2,5H2,1H3,(H,10,12,13)

- InChIKey: YVLFYAVIECHDGV-UHFFFAOYSA-N

- ほほえんだ: S1C=CN(C1=N)CC(NC(=O)OCC)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 316

- トポロジー分子極性表面積: 108

Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB408994-1 g |

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate |

1255147-25-1 | 1 g |

€322.50 | 2023-07-19 | ||

| abcr | AB408994-1g |

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate; . |

1255147-25-1 | 1g |

€317.00 | 2025-02-21 | ||

| abcr | AB408994-500mg |

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate; . |

1255147-25-1 | 500mg |

€269.00 | 2025-02-21 | ||

| Ambeed | A845882-1g |

Ethyl (2-(2-iminothiazol-3(2H)-yl)acetyl)carbamate |

1255147-25-1 | 97% | 1g |

$267.0 | 2024-04-25 | |

| abcr | AB408994-10g |

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate; . |

1255147-25-1 | 10g |

€1357.00 | 2025-02-21 | ||

| A2B Chem LLC | AI16591-5g |

Ethyl [(2-imino-1,3-thiazol-3(2h)-yl)acetyl]carbamate |

1255147-25-1 | >95% | 5g |

$995.00 | 2024-04-20 | |

| A2B Chem LLC | AI16591-10g |

Ethyl [(2-imino-1,3-thiazol-3(2h)-yl)acetyl]carbamate |

1255147-25-1 | >95% | 10g |

$1412.00 | 2024-04-20 | |

| A2B Chem LLC | AI16591-1g |

Ethyl [(2-imino-1,3-thiazol-3(2h)-yl)acetyl]carbamate |

1255147-25-1 | >95% | 1g |

$509.00 | 2024-04-20 | |

| TRC | E258730-500mg |

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate |

1255147-25-1 | 500mg |

$ 450.00 | 2022-06-05 | ||

| abcr | AB408994-5 g |

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate |

1255147-25-1 | 5 g |

€907.00 | 2023-07-19 |

Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1255147-25-1 (Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1255147-25-1)Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate

清らかである:99%

はかる:1g

価格 ($):240.0